Barium acetylacetonate hydrate

Organic Electronics Work Function Engineering Electron Injection Layers

Barium acetylacetonate hydrate, with the chemical formula Ba(C₅H₇O₂)₂·xH₂O and CAS number 206752-34-3, is a coordination complex where a barium(II) cation is chelated by two bidentate acetylacetonate (acac) ligands. The compound is typically encountered as a white to off-white solid with a variable hydration state, a molecular weight of 353.56 g/mol (hydrate) , and a melting point exceeding 320 °C.

Molecular Formula C10H16BaO5
Molecular Weight 353.56 g/mol
CAS No. 206752-34-3
Cat. No. B3342447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium acetylacetonate hydrate
CAS206752-34-3
Molecular FormulaC10H16BaO5
Molecular Weight353.56 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2]
InChIInChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;;
InChIKeyHYRVTHFPMWHAEG-SUKNRPLKSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium Acetylacetonate Hydrate (CAS 206752-34-3): Baseline Properties for ALD/CVD Precursor and Advanced Material Synthesis Selection


Barium acetylacetonate hydrate, with the chemical formula Ba(C₅H₇O₂)₂·xH₂O and CAS number 206752-34-3, is a coordination complex where a barium(II) cation is chelated by two bidentate acetylacetonate (acac) ligands [1]. The compound is typically encountered as a white to off-white solid with a variable hydration state, a molecular weight of 353.56 g/mol (hydrate) [2], and a melting point exceeding 320 °C [3]. It is soluble in organic solvents and serves as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes for the fabrication of barium-containing thin films and ceramics [4].

Barium Acetylacetonate Hydrate (CAS 206752-34-3): Critical Distinctions Among Alkaline Earth and Fluorinated Acetylacetonate Precursors


Generic substitution among alkaline earth acetylacetonates or with fluorinated analogs is invalid because the metal–ligand bond energetics, thermal decomposition pathways, and resulting film properties are distinct. DFT calculations reveal that Ba(acac)₂ exhibits stronger metal–ligand bonds compared to cyclopentadienyl (Cp) precursors, yet weaker intraligand bonds, which directly influences carbon contamination levels in grown films [1]. Furthermore, the hydration state and high coordination number of barium significantly alter solubility, volatility, and decomposition behavior relative to Sr(acac)₂ or Ca(acac)₂ [2]. These differences necessitate a product-specific evidence guide for informed procurement and experimental design.

Barium Acetylacetonate Hydrate (CAS 206752-34-3): Comparative Performance Data in Work Function Tuning, Thermal Stability, and Precursor Bonding


Electron Injection Layer Engineering: Work Function Reduction in PEDOT:PSS via Ba(acac)₂ Doping

Doping PEDOT:PSS with barium acetylacetonate reduces its work function from typical pristine values of ~5.0 eV to as low as 3.6 eV, enabling electron injection/extraction functionality [1][2]. This contrasts with pristine PEDOT:PSS which is primarily a hole transport material. The mechanism involves the formation of an interfacial dipole of 1.37 eV at the ITO/Ba–PSS interface [1]. No direct comparator is provided in the source; this is a class-level inference relative to common hole-selective PEDOT:PSS.

Organic Electronics Work Function Engineering Electron Injection Layers

Thermal Decomposition Onset and Main Weight Loss Range: Hydrate vs. Anhydrous Analogs

Thermal analysis of barium acetylacetonate hydrate reveals that dehydration and decomposition begin around 180 °C, with the principal decomposition process occurring over a broad range of 263–360 °C, leading to barium oxide (BaO) formation [1]. In contrast, anhydrous barium acetylacetonate exhibits a sharper decomposition profile with a melting point >320 °C [2]. This hydrate-specific decomposition behavior can influence film morphology in solution-based deposition methods.

Thermal Analysis Precursor Stability TGA

DFT-Calculated Metal–Ligand Bond Strength: Ba(acac)₂ vs. Cp-Based Precursors

Density functional theory (DFT) calculations indicate that diketonate precursors (including Ba(acac)₂) possess stronger bonds to the barium metal center than cyclopentadienyl (Cp) derivatives, yet exhibit weaker bonds within the ligand framework [1]. While specific bond dissociation energies (BDEs) are not tabulated in the abstract, the relative ordering predicts that Ba(acac)₂ is less prone to premature metal–ligand cleavage but may suffer from ligand-derived carbon contamination.

DFT Calculations ALD/CVD Precursor Design Bond Energy

Optimal Application Domains for Barium Acetylacetonate Hydrate Based on Verified Performance Data


Organic Electronics: Tuning PEDOT:PSS Work Function for Electron Injection

Leveraging the demonstrated ability of Ba(acac)₂ to reduce the work function of PEDOT:PSS from ~5.0 eV to 3.6 eV [1], this hydrate is suitable for fabricating electron injection/extraction layers in organic light-emitting diodes (OLEDs) and inverted organic photovoltaics (OPVs). The 1.37 eV interfacial dipole formation [1] provides a quantitative design parameter for device engineering.

Sol-Gel Synthesis of BaTiO₃ Thin Films: Capitalizing on Hydrate Decomposition Profile

The distinct thermal decomposition of Ba(acac)₂ hydrate—with onset at ~180 °C and main decomposition spanning 263–360 °C [2]—is well-suited for sol-gel processing of barium titanate (BaTiO₃) thin films. This profile allows for controlled ligand removal and barium oxide formation, critical for achieving desired ferroelectric and dielectric properties in ceramic capacitors [3].

ALD/CVD Precursor Benchmarking: Ba(acac)₂ as a Diketonate Reference

As a representative diketonate precursor with stronger metal–ligand bonds than Cp-based analogs but weaker intraligand bonds [4], Ba(acac)₂ hydrate serves as a valuable reference compound for systematic ALD/CVD precursor development. Its bond strength characteristics enable comparative studies aimed at balancing thermal stability with carbon contamination in alkaline earth metal oxide films.

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